Product packaging for 5-Bromo-N,N,6-trimethylpyrazin-2-amine(Cat. No.:)

5-Bromo-N,N,6-trimethylpyrazin-2-amine

Cat. No.: B11889326
M. Wt: 216.08 g/mol
InChI Key: SBYZMYVHGJVHQY-UHFFFAOYSA-N
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Description

5-Bromo-N,N,6-trimethylpyrazin-2-amine is a brominated, methyl-substituted pyrazine derivative of high interest in medicinal chemistry and drug discovery research. Pyrazine rings are privileged structures in pharmaceuticals, known for their ability to confer key physicochemical properties and engage in hydrogen bonding with biological targets . The specific substitution pattern on this compound, featuring a bromine atom and dimethylamino group, makes it a versatile building block (synthon) for further chemical exploration. The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to elaborate the structure and create diverse compound libraries for screening . The dimethylamino group can influence the molecule's electron distribution and basicity, potentially enhancing its interaction with enzymes or receptors . As a result, this amine is primarily valued for its application in designing and synthesizing novel molecules with potential biological activities, which may include targets in oncology, infectious diseases, or central nervous system disorders. It is presented as a characterized analytical standard to ensure reliability in method development and compound identification. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BrN3 B11889326 5-Bromo-N,N,6-trimethylpyrazin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-bromo-N,N,6-trimethylpyrazin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-5-7(8)9-4-6(10-5)11(2)3/h4H,1-3H3

InChI Key

SBYZMYVHGJVHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Br)N(C)C

Origin of Product

United States

Synthetic Pathways and Methodologies for 5 Bromo N,n,6 Trimethylpyrazin 2 Amine

Strategic Precursor Design and Selection for the N,N,6-trimethylpyrazin-2-amine Core Synthesis

The foundational step in synthesizing 5-Bromo-N,N,6-trimethylpyrazin-2-amine is the construction of the N,N,6-trimethylpyrazin-2-amine core. This requires careful consideration of starting materials that will ultimately form the pyrazine (B50134) ring with the desired amino and methyl substituents. A common and effective strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines. nih.govyoutube.com For the N,N,6-trimethylpyrazin-2-amine core, a logical precursor design would involve a substituted α-diketone and a diamine that already contains the N,N-dimethylamino group.

Another viable approach is the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.gov This method offers a direct route to the pyrazine ring. The synthesis of pyrazines can also be achieved through the reaction of α-halo ketones or via the condensation of diamines and epoxides. nih.gov

Methodologies for Introducing the Bromine Substituent: Halogenation Strategies for Pyrazines

With the N,N,6-trimethylpyrazin-2-amine core established, the next critical step is the introduction of the bromine atom at the 5-position. The presence of electron-donating groups, such as the amino and methyl groups on the pyrazine ring, facilitates electrophilic substitution reactions like halogenation. d-nb.info

A widely used and effective method for the bromination of pyrazine derivatives is the use of N-bromosuccinimide (NBS). d-nb.inforesearchgate.net The reaction conditions, including the solvent and temperature, play a crucial role in the selectivity and yield of the bromination. For instance, the use of acetonitrile (B52724) as a solvent has been shown to be effective for the chlorination and bromination of 2-aminopyrazine. d-nb.infothieme.de Microwave-assisted halogenation can also be employed to improve reaction times and yields. d-nb.infothieme.de

The bromination of 2-amino-3-carbomethoxypyrazine has been shown to proceed readily, yielding a single monobrominated derivative in high yield. acs.orgacs.org This suggests that the electronic properties of the substituents on the pyrazine ring direct the position of bromination. In the case of N,N,6-trimethylpyrazin-2-amine, the electron-donating nature of the amino and methyl groups would likely direct the incoming bromine to the 5-position.

Table 1: Halogenation of 2-Aminopyrazine Derivatives

Halogenating AgentSolventConditionsProductYieldReference
NBSAcetonitrileRoom Temperature2-Amino-5-bromopyrazineHigh d-nb.info
NBSAcetonitrileMicrowave2-Amino-5-bromopyrazineGood d-nb.info
BromineAcetic AcidDropwise additionBrominated Pyridine- researchgate.net

Amination and Alkylation Routes for Constructing N,N-dimethylamino Pyrazine Architectures

The construction of the N,N-dimethylamino group on the pyrazine ring can be achieved through various amination and alkylation strategies. One common approach is the direct alkylation of an aminopyrazine precursor. youtube.comyoutube.com This typically involves reacting the aminopyrazine with an alkyl halide, such as methyl iodide, in the presence of a base. rsc.org However, direct alkylation can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts. youtube.com

Alternatively, reductive amination provides a more controlled method for introducing the dimethylamino group. This involves reacting the aminopyrazine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride. researchgate.net

In some synthetic routes, the N,N-dimethylamino functionality may be introduced earlier in the synthesis by using a diamine precursor that already contains this group.

Advanced Synthetic Strategies for Substituted Pyrazine Derivatives

The synthesis of complex pyrazine derivatives like this compound often benefits from the application of advanced synthetic methodologies. These strategies offer greater control over regioselectivity and allow for the introduction of a wide range of functional groups. tandfonline.comlifechemicals.com

Condensation Reactions in Pyrazine Ring Formation and Functionalization

Condensation reactions are fundamental to the synthesis of the pyrazine core. youtube.comtandfonline.com The classical method involves the reaction of a 1,2-diketone with a 1,2-diamine, followed by oxidation to form the aromatic pyrazine ring. nih.govyoutube.com This approach is versatile, as the substituents on the final pyrazine can be varied by choosing appropriately substituted diketones and diamines. nih.gov For instance, the synthesis of pyrazinopyrazine-fused azaacenes has been achieved through direct condensation reactions between quinoxalinediamine and diketones. nih.govacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions in Halopyrazine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing halopyrazines. rsc.orgrsc.orgmdpi-res.comrhhz.netmdpi.com Reactions such as the Suzuki, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl and alkyl groups onto the pyrazine ring. rsc.orgrsc.org These reactions typically employ a palladium or nickel catalyst and are highly tolerant of various functional groups. rsc.orgmdpi.com For example, Suzuki coupling of a bromopyrazine with a boronic acid can be used to introduce a new substituent at the position of the bromine atom. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Halopyrazines

Reaction TypeCatalystReactantsProductReference
Suzuki CouplingPalladiumBromopyrazine, Pyrimidylboronic acidBipyrimidine derivative rsc.org
Stille CouplingPalladiumStannylated pyrazine, ChlorotriazineBihetaryl compound rsc.org
Negishi CouplingPalladium or NickelDichloropyrazine, IodobenzeneCoupled product rsc.org

Nucleophilic Aromatic Substitution (SNAr) Strategies in Halogenated Pyrazine Systems

Nucleophilic aromatic substitution (SNAr) is another important strategy for modifying halogenated pyrazines. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org In this reaction, a nucleophile displaces a halide on the aromatic ring. The pyrazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. wikipedia.org However, even without strong activating groups, SNAr reactions can occur on halopyrazines, particularly with potent nucleophiles. This strategy can be employed to introduce amino, alkoxy, and other functional groups onto the pyrazine core. rsc.orgnih.gov For example, the reaction of a bromopyrazine with an amine can lead to the corresponding aminopyrazine. nih.gov

Dehydrogenative Coupling Approaches to Pyrazine Derivatives

Dehydrogenative coupling has emerged as a powerful, atom-economical strategy for constructing aromatic N-heterocycles, including pyrazines. This approach typically involves the formation of C-N bonds with the concomitant release of hydrogen gas, often catalyzed by transition metal complexes. A prominent method is the acceptorless dehydrogenative coupling (ADC), which avoids the need for external hydrogen acceptors, making it an environmentally benign process.

One of the standard protocols for pyrazine synthesis involves the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines. nih.gov More advanced and sustainable methods focus on the self-coupling of β-amino alcohols or the cross-coupling of diols and diamines, catalyzed by earth-abundant metals. For instance, research has demonstrated the efficacy of manganese pincer complexes in catalyzing the dehydrogenative self-coupling of 2-amino alcohols to yield symmetrically 2,5-substituted pyrazines. nih.govexlibrisgroup.comnih.govacs.orgelsevierpure.com In these reactions, water and hydrogen gas are the only byproducts, highlighting the method's sustainability. exlibrisgroup.comacs.orgelsevierpure.com

The proposed mechanism for the manganese-catalyzed reaction involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine of a second molecule to form an imine. Subsequent cyclization and a second dehydrogenation step lead to the aromatic pyrazine ring. acs.org Ruthenium pincer complexes have also been reported to effectively catalyze the dehydrogenative coupling of 2-amino-alcohols to form 2,5-disubstituted symmetrical pyrazines. nih.govacs.org

Table 1: Examples of Dehydrogenative Coupling for Pyrazine Synthesis

Starting Material (β-Amino Alcohol)CatalystProductYieldReference
2-PhenylglycinolManganese Pincer Complex 22,5-Diphenylpyrazine99% nih.govacs.org
1-Phenyl-2-aminopropanolManganese Pincer Complex 22,5-Dimethyl-3,6-diphenylpyrazine94% nih.gov
2-Amino-1-butanolManganese Pincer Complex 22,5-Diethylpyrazine85% nih.gov

Ring Closure Methodologies for Diverse Pyrazine Frameworks

Ring closure or condensation reactions represent the most traditional and widely used methods for constructing the pyrazine core. These methods typically involve the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.

Industrially, pyrazines are often synthesized through the condensation of ethylenediamine (B42938) with vicinal diols, such as propylene (B89431) glycol, using heterogeneous catalysts like granular alumina (B75360) or systems based on copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese. tandfonline.comtandfonline.com Other variations include the condensation of diamines with α-halo ketones or epoxides. nih.govtandfonline.com

A greener approach to this methodology involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727), catalyzed by potassium tert-butoxide at room temperature. tandfonline.comtandfonline.comresearchgate.net This one-pot method is high-yielding and avoids the need for expensive catalysts or harsh conditions. tandfonline.comtandfonline.com The reaction is believed to proceed through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes aromatization. tandfonline.com

Another strategy involves the regioselective ring opening of epoxides with amino alcohols, followed by oxidation and cyclocondensation. For example, trisubstituted and tetrasubstituted pyrazines can be prepared from epoxides and amino alcohols via an aminodiol intermediate, which is then subjected to Swern oxidation and subsequent cyclocondensation with hydroxylamine (B1172632) hydrochloride. acs.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of pyrazine derivatives is increasingly being guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources to create more sustainable chemical processes. nih.govtandfonline.com

Microwave-Assisted Synthesis Protocols for Pyrazine Derivatives

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazines. nih.gov

The use of microwave irradiation can significantly enhance the efficiency of condensation reactions for pyrazine synthesis. nih.gov For instance, one-pot synthesis of pyrazine derivatives of pentacyclic triterpenoids has been achieved under microwave irradiation, demonstrating the potential of this technique for complex molecule synthesis. The key advantages of microwave-assisted protocols include rapid heating, which can overcome activation energy barriers more efficiently, and the ability to perform reactions in sealed vessels, allowing for temperatures above the solvent's boiling point. semanticscholar.org

Development and Application of Environmentally Benign Catalytic Systems

A major focus of green chemistry in pyrazine synthesis is the development of non-toxic, recyclable, and efficient catalysts. researchgate.netnih.gov There is a significant move away from stoichiometric toxic reagents and heavy metal catalysts toward more sustainable alternatives.

The use of earth-abundant, base-metal catalysts, such as the manganese pincer complexes discussed earlier, is a prime example of this trend. nih.govexlibrisgroup.comacs.orgelsevierpure.com These catalysts are not only more environmentally friendly but also offer high efficiency in dehydrogenative coupling reactions, producing only water and hydrogen gas as byproducts. acs.org

Furthermore, research into biocatalysis and the use of natural catalysts is gaining traction. For example, pectin, a biodegradable polysaccharide extracted from fruit peels, has been used as a green catalyst for synthesizing various heterocyclic compounds. researchgate.net Similarly, fruit waste has been developed into an "eco-catalyst" for reactions like the ring-opening of epoxides, a potential step in some pyrazine synthetic routes. nih.gov These natural catalysts are advantageous due to their low cost, biodegradability, and low toxicity. researchgate.net

Table 2: Green Catalytic Approaches for Heterocycle Synthesis

Reaction TypeCatalystKey Green FeaturesReference
Dehydrogenative CouplingManganese Pincer ComplexesEarth-abundant metal; Atom-economical; Benign byproducts (H₂O, H₂) nih.govacs.org
Condensation ReactionsPotassium tert-butoxide in aq. MethanolRoom temperature; Aqueous solvent system; Simple catalyst tandfonline.comtandfonline.com
Multi-component ReactionsPectinBiodegradable; Natural source; Mild reaction conditions researchgate.net
Ring-opening of epoxidesKinnow Peel AshDerived from waste; Environmentally benign nih.gov

Synthetic Challenges and Future Directions in the Preparation of this compound and its Analogues

The synthesis of a specifically substituted pyrazine like this compound presents several challenges. The primary challenge is the lack of a published, direct synthetic route. Therefore, future work must focus on adapting existing methodologies for pyrazine synthesis to this target molecule.

Key challenges include:

Regiocontrol: Introducing four different substituents (bromo, dimethylamino, and two methyl groups) at specific positions on the pyrazine ring requires highly regioselective reactions. Standard condensation methods using symmetrically substituted precursors would not be suitable. The synthesis would likely require a stepwise approach, building the substitution pattern on a pre-formed pyrazine ring or using a carefully designed acyclic precursor for a ring closure reaction.

Starting Material Availability: The synthesis would depend on the availability of appropriately functionalized precursors, such as a substituted 1,2-diamine and a 1,2-dicarbonyl compound, which may not be commercially available and would need to be synthesized.

Reaction Conditions: The dimethylamino group is a strong electron-donating group, while the bromo group is deactivating. These substituents will influence the reactivity of the pyrazine ring, potentially complicating subsequent functionalization steps like bromination or amination. For example, electrophilic substitution on the pyrazine ring is generally difficult and is only feasible under specific conditions, often requiring the presence of electron-donating groups. youtube.com

Future research should explore adapting modern synthetic methods to achieve the desired substitution pattern. For example, a strategy could involve the synthesis of a di- or tri-substituted pyrazine intermediate, followed by late-stage functionalization using cross-coupling reactions (e.g., Buchwald-Hartwig amination to introduce the dimethylamino group) or direct C-H functionalization. The development of one-pot or tandem reactions that can build the complex substitution pattern in fewer steps would be a significant advancement. rsc.orgacs.org Applying green and sustainable methods, such as microwave-assisted synthesis and environmentally benign catalysts, to these multi-step sequences will be crucial for developing an efficient and responsible synthesis of this compound and its analogues.

Mechanistic Insights and Reactivity Profiling of 5 Bromo N,n,6 Trimethylpyrazin 2 Amine

Reactivity Investigations of the Bromine Atom in 5-Bromo-N,N,6-trimethylpyrazin-2-amine

The bromine atom at the C-5 position is a key functional handle for synthetic transformations, primarily participating in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic halides. The pyrazine (B50134) ring is inherently activated towards this type of reaction due to the electron-withdrawing nature of its two nitrogen atoms. thieme-connect.de The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-deficient ring. Subsequent elimination of the bromide ion restores the aromatic system.

For this compound, the pyrazine core provides the necessary electronic sink for the SNAr to occur. However, the reactivity is modulated by the substituents. The N,N-dimethylamino group at C-2 and the methyl group at C-6 are both electron-donating groups. These groups increase the electron density of the pyrazine ring, which can make the ring less electrophilic and thus less reactive towards nucleophiles compared to an unsubstituted halopyrazine. Consequently, more forcing conditions, such as higher temperatures or stronger nucleophiles, may be required to achieve substitution at the C-5 bromine position. thieme-connect.de

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Pyrazine-based compounds are known to participate in these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. It is widely used for creating biaryl structures. nih.govyoutube.com The reaction of this compound with an arylboronic acid, catalyzed by a palladium(0) complex with suitable phosphine (B1218219) ligands and a base, would be expected to yield the corresponding 5-aryl-N,N,6-trimethylpyrazin-2-amine. While challenging substrates like unprotected ortho-bromoanilines can be successfully coupled under optimized conditions, the presence of multiple nitrogen atoms in the pyrazine ring can sometimes complicate catalysis by coordinating to the palladium center. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.comorganic-chemistry.orgwikipedia.org This method would provide access to 5-alkynyl-N,N,6-trimethylpyrazin-2-amine derivatives. The reaction is known to be effective for various bromo-heterocycles, including bromopyridines, under relatively mild conditions. scirp.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org Applying this to this compound would involve coupling it with a primary or secondary amine to generate more complex diaminopyrazine structures. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step and ensure high yields. youtube.com

Reaction TypeTypical Reagents for Analogous Bromo-HeterocyclesPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₃PO₄, H₂O/Solvent5-Aryl-N,N,6-trimethylpyrazin-2-amine
Sonogashira CouplingTerminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF5-Alkynyl-N,N,6-trimethylpyrazin-2-amine
Buchwald-Hartwig AminationPrimary/Secondary Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene5-(Substituted-amino)-N,N,6-trimethylpyrazin-2-amine

Electronic and Steric Influence of N,N-Dimethylamino and Methyl Substituents on Pyrazine Ring Reactivity

The electronic character of the pyrazine ring is significantly influenced by its substituents. The two nitrogen atoms make the ring electron-deficient, which generally makes it resistant to electrophilic substitution while being activated for nucleophilic substitution. thieme-connect.de

The N,N-dimethylamino group at the C-2 position is a powerful electron-donating group through resonance. This effect increases the electron density on the pyrazine ring, counteracting the inductive withdrawal of the ring nitrogens to some extent. This increased electron density makes the ring less susceptible to attack by nucleophiles. nih.gov Conversely, it could activate the ring towards electrophilic attack, although the inherent resistance of the pyrazine ring and protonation under acidic conditions still make such reactions challenging. thieme-connect.de

Sterically, the N,N-dimethylamino group is bulkier than a primary amino group. This steric hindrance can influence the reactivity of the adjacent C-3 position and the nearby nitrogen atom (N-1). It can also affect the ability of the N,N-dimethylamino group itself to achieve planarity with the pyrazine ring, potentially modulating its resonance effect.

Reaction Pathways Involving the Pyrazine Nitrogen Atoms: Basicity and Coordination Behavior

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can act as bases or as ligands in coordination complexes. Unsubstituted pyrazine is a very weak base, with a pKa of approximately 0.65 for its conjugate acid. researchgate.net This low basicity is due to the electron-withdrawing nature of the second nitrogen atom and the sp² hybridization of the nitrogen orbitals.

The presence of the electron-donating N,N-dimethylamino and methyl groups in this compound increases the electron density on the ring, which in turn increases the basicity of the ring nitrogen atoms compared to unsubstituted pyrazine. Protonated amines generally have pKa values in the 9-11 range. youtube.com The amino group itself can be protonated, but the ring nitrogens are also potential sites of protonation. The exact pKa value would determine the charge state of the molecule at a given pH.

In coordination chemistry, the pyrazine nitrogens can act as monodentate or bidentate bridging ligands. The coordination chemistry of aminopyridines and aminopyrazoles shows that both the ring nitrogen and the exocyclic amino nitrogen can be involved in binding to a metal center. researchgate.netnih.gov For this compound, the N-1 and N-4 atoms could coordinate to metal ions. The steric bulk of the adjacent methyl and dimethylamino groups could influence which nitrogen atom preferentially coordinates and the stability of the resulting metal complex. nih.gov

Advanced Studies on Reaction Kinetics and Thermodynamics for Pyrazine Derivative Formation and Transformation

Detailed kinetic and thermodynamic studies on specific reactions of this compound are not widely available in the literature. However, general principles and studies on related systems provide insight.

Thermodynamic studies on the parent diazines (pyridazine, pyrimidine, and pyrazine) have established their relative stabilities. umsl.edu The formation of pyrazine derivatives through condensation reactions is a common synthetic route, and the kinetics of such processes have been investigated for related heterocyclic systems. lookchem.comyoutube.com

Kinetic studies of the interaction between various substituted pyrazines and proteins like human serum albumin (HSA) have been conducted. rawdatalibrary.netresearchgate.net These studies show that pyrazines can bind to macromolecules, and the kinetics and thermodynamics of this binding are influenced by the substituents on the pyrazine ring. For instance, molecular dynamics simulations have suggested that the stability of the pyrazine-HSA complex varies with the substitution pattern. rawdatalibrary.netresearchgate.net Such studies are crucial for understanding the behavior of pyrazine-containing molecules in biological systems.

Comparative Reactivity Analysis with Analogous Halogenated and Alkylated Aminopyrazines

The reactivity of this compound can be understood by comparing it with related structures.

Effect of the Halogen: In both SNAr and metal-catalyzed cross-coupling reactions, the nature of the halogen is critical. For SNAr, the reactivity order is typically F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is facilitated by the more electronegative halogen. In contrast, for metal-catalyzed reactions like Suzuki or Sonogashira coupling, the reactivity order is I > Br > Cl > F. This is because the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond, and this bond is weaker for heavier halogens. Therefore, this compound would be expected to be more reactive in cross-coupling reactions than its chloro-analogue but less reactive than its iodo-analogue.

Effect of N-Alkylation: The N,N-dimethylamino group is a stronger electron-donating group compared to a primary amino group (as in 2-amino-5-bromopyrazine). sigmaaldrich.comnih.gov This makes the ring of the N,N-dimethylated compound more electron-rich. Consequently, this compound would likely be less reactive in SNAr reactions than 5-bromo-6-methylpyrazin-2-amine (B112964) but potentially more reactive in certain electrophilic reactions, should they be forced to occur.

Effect of Ring Methylation: The 6-methyl group provides a modest electronic and steric contribution. Compared to an analogue without this methyl group, such as 5-Bromo-N,N-dimethylpyrazin-2-amine, the title compound would have slightly higher electron density and greater steric hindrance around the N-1 and C-6 positions.

CompoundKey Structural DifferencePredicted Relative Reactivity in SNArPredicted Relative Reactivity in Pd-Coupling
5-Chloro-N,N,6-trimethylpyrazin-2-amineChloro vs. BromoHigherLower
5-Iodo-N,N,6-trimethylpyrazin-2-amineIodo vs. BromoLowerHigher
5-Bromo-6-methylpyrazin-2-amine-NH₂ vs. -N(CH₃)₂HigherSimilar (slight electronic difference)
5-Bromo-N,N-dimethylpyrazin-2-amineNo 6-methyl groupSimilar (slight electronic difference)Similar (less steric hindrance)

Mechanistic Aspects of Pyrazine Formation via Maillard Reactions (if applicable to synthetic pathways or environmental formation)

The formation of the specific chemical entity, this compound, through the Maillard reaction is not a documented or plausible pathway. The Maillard reaction, a form of non-enzymatic browning, involves a complex cascade of reactions between amino acids and reducing sugars, typically occurring during the heating of food. This process generates a wide array of flavor and aroma compounds, including various pyrazines.

However, the structure of this compound, with its specific substitution pattern including a bromine atom and N,N-dimethylated amine group, indicates that it is a product of targeted organic synthesis rather than a naturally occurring compound formed in complex mixtures like those from Maillard reactions.

While the core pyrazine structure is a product of Maillard reactions, the specific functionalization of this compound points towards deliberate laboratory or industrial synthesis. The likely synthetic precursors, such as 2-amino-6-methylpyrazine, are themselves typically produced via specific chemical syntheses rather than being isolated from Maillard reaction products for further functionalization. The subsequent steps of bromination and N,N-dimethylation are standard organic chemistry transformations that are not characteristic of the Maillard reaction environment.

Therefore, a detailed discussion of Maillard reaction mechanisms is not directly applicable to the formation of this compound.

Advanced Structural Characterization and Analytical Techniques for 5 Bromo N,n,6 Trimethylpyrazin 2 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromo-N,N,6-trimethylpyrazin-2-amine in solution. A combination of one-dimensional and multidimensional NMR experiments would provide a complete picture of the proton and carbon environments and their connectivities.

Two-dimensional NMR techniques are critical for assembling the molecular puzzle of this compound.

Correlated Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would confirm the connectivity between protons on the pyrazine (B50134) ring, if any, and potentially between the methyl groups and the ring, although three-bond couplings are more common.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals of the pyrazine ring and the methyl groups to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This experiment would be instrumental in confirming the substitution pattern on the pyrazine ring by showing correlations between the methyl protons and the ring carbons, as well as between the pyrazine ring proton and neighboring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the N,N-dimethylamino protons and the proton on the pyrazine ring, or the 6-methyl group, providing insights into the molecule's preferred conformation.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general knowledge of similar heterocyclic systems.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
C2-~155
C3~7.8~120
C5-~130
C6-~150
6-CH₃~2.5~20
N(CH₃)₂~3.1~40

This table is illustrative and actual experimental values may vary.

Given the presence of three nitrogen atoms in the pyrazine ring and the dimethylamino group, ¹⁵N NMR spectroscopy would offer valuable information. The chemical shifts of the nitrogen atoms would be indicative of their electronic environment. For instance, the pyrazine ring nitrogens would have distinct chemical shifts from the exocyclic amino nitrogen. While natural abundance ¹⁵N NMR can be time-consuming, isotopic labeling could be employed for more detailed studies.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₀BrN₃), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. youtube.com

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation pattern. This pattern is a fingerprint of the molecule and provides detailed structural information. The fragmentation pathways can help to confirm the connectivity of the different substituents. For instance, the loss of a methyl group or the bromine atom would result in characteristic fragment ions. This technique is also invaluable for differentiating between isomers, as different isomers will often produce distinct fragmentation patterns. uni.lu

A table of expected major fragment ions in the mass spectrum of this compound is provided below as an illustration.

m/z (relative to M) Possible Fragment Interpretation
M-15[C₆H₇BrN₃]⁺Loss of a methyl group
M-43[C₅H₇Br₂N]⁺Loss of a dimethylamino group
M-79/81[C₇H₁₀N₃]⁺Loss of a bromine atom

This table is illustrative and actual experimental values and relative intensities would need to be determined experimentally.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Structure Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would definitively confirm the substitution pattern on the pyrazine ring and provide insights into the intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal packing. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. While this compound is not chiral, this technique would provide an unambiguous solid-state conformation. The crystallographic data for related bromo-substituted heterocyclic compounds often reveal planar or near-planar ring systems. bldpharm.comchemicalbook.com

Advanced Chromatographic Methodologies for Purity Profiling, Isomer Separation, and Impurity Identification in Pyrazine Systems

Chromatographic techniques are essential for assessing the purity of this compound, separating it from any isomers, and identifying potential impurities. uni.lu

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the analysis of pyrazine derivatives. acs.org A suitable mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifier like formic acid, would be developed to achieve good separation of the target compound from any impurities. A diode-array detector (DAD) would provide UV-Vis spectra of the separated components, which can aid in their identification.

Gas Chromatography (GC): Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an excellent method for purity assessment and impurity identification. kchem.org The mass spectrometer provides structural information on the separated components.

Impurity Profiling: The identification of impurities is crucial for understanding the synthesis process and ensuring the quality of the compound. Techniques like liquid chromatography-mass spectrometry (LC-MS) and preparative HPLC for isolating impurities followed by NMR analysis are powerful tools for this purpose. chemicalbook.commdpi.com Common impurities could arise from side reactions during the synthesis, such as incomplete bromination or methylation, or the formation of positional isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purification of substituted pyrazines like this compound. The development of a robust HPLC/UPLC method is critical for monitoring reaction progress, assessing sample purity, and isolating impurities.

Method development for this compound would involve the careful selection of a stationary phase, mobile phase, and detector. Given the compound's structure—a heterocyclic aromatic ring with amine and alkyl substituents—a reverse-phase (RP) approach is typically most effective. A C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, would be suitable choices. sielc.com UPLC systems, which use columns with smaller particle sizes (typically under 2 µm), offer significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC. sielc.com

The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the aqueous phase is a critical parameter that must be optimized to ensure good peak shape and retention, as the N,N-dimethylamino group and pyrazine nitrogens are basic. An acidic modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid is often added to the mobile phase to control the ionization state of the analyte and improve chromatographic performance. sielc.com

An example of a starting method for a structurally similar compound, 2-Amino-5-bromo-3-methylpyridine, provides a relevant template for method development.

Table 1: Example HPLC Method Parameters for a Related Bromo-Amino Heterocycle

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV-Vis, Mass Spectrometry (MS)

| Notes | For MS compatibility, phosphoric acid is replaced with formic acid. The method is scalable for preparative separation and suitable for UPLC applications with smaller particle columns. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of many pyrazine derivatives. nih.gov Pyrazines are well-known as potent aroma and flavor compounds in foods, and GC-MS is the most widely applied method for their characterization. nih.govresearchgate.net While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC-MS is invaluable for analyzing related, more volatile pyrazine precursors or side-products in a synthesis mixture.

A key challenge in pyrazine analysis is that many positional isomers yield very similar mass spectra, making unambiguous identification by spectral library search alone difficult. nih.govresearchgate.net Therefore, identification relies on a combination of mass spectral data and gas chromatographic retention indices (RIs), which are dependent on the specific GC column stationary phase used. nih.gov Common stationary phases for pyrazine analysis include the non-polar DB-1, the low-to-mid polarity ZB-5MS, and the polar wax-type columns like SUPELCOWAX 10 or ZB-WAXplus. nih.govsigmaaldrich.com

The development of a GC-MS method would involve optimizing the injector temperature, the oven temperature program, and the mass spectrometer parameters. Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to extract and concentrate volatile pyrazines from a sample matrix prior to analysis. sigmaaldrich.com

Table 2: Example GC-MS Method Parameters for Pyrazine Analysis

Parameter Condition
Column SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 30 cm/sec constant flow
Oven Program 40 °C (hold 5 min), then ramp at 4 °C/min to 230 °C
Injector 270 °C, Splitless (0.5 min)
Detector Ion Trap Mass Spectrometer
MS Scan Range m/z 30-350

Source: Adapted from a method for analyzing pyrazines in peanut butter. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Purity and Resolution (if applicable to chiral analogues)

The compound this compound is achiral and therefore does not exist as enantiomers. However, the introduction of a chiral center to the molecule, for instance by modification of a substituent, would create a chiral analogue requiring enantiomeric resolution and purity assessment. Chiral chromatography is the definitive technique for separating enantiomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used for the separation of chiral heterocyclic compounds. tandfonline.comnih.gov

For example, research on chiral quinuclidinyl-pyrazines demonstrated successful enantiomeric separation using an acetylated β-cyclodextrin CSP. tandfonline.com The study highlighted that the mobile phase composition, particularly the type and concentration of the organic modifier (e.g., methanol in water), significantly impacts the separation and resolution of the enantiomers. tandfonline.com The mechanism of chiral recognition often involves the formation of an inclusion complex where the analyte enters the hydrophobic cyclodextrin (B1172386) cavity, supplemented by hydrogen bonding or dipole-dipole interactions at the mouth of the cavity. tandfonline.com

Table 3: Effect of Mobile Phase Composition on the Separation of a Chiral Pyrazine Analogue

Mobile Phase (% MeOH in Water) Capacity Factor (k') - Enantiomer 1 Capacity Factor (k') - Enantiomer 2 Resolution (Rs)
20% 15.6 17.5 1.3
25% 9.7 10.8 1.2
30% 6.5 7.1 1.0

Data adapted from the separation of 3-(6-methylpyrazine-2-yl) quinuclidine (B89598) on an acetylated β-cyclodextrin column, illustrating how decreasing organic modifier strength increases retention and can affect resolution. tandfonline.com

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are powerful, non-destructive methods for functional group identification and for studying higher-order effects like intermolecular interactions. researchgate.net FTIR and Raman are complementary: FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman measures the inelastic scattering of laser light from bonds with a changing polarizability. youtube.com

For this compound, vibrational spectroscopy can confirm the presence of key structural motifs. The pyrazine ring has a set of characteristic ring stretching and bending vibrations. core.ac.ukrsc.org The substituents also give rise to distinct vibrational bands. Analysis of the spectra, often aided by computational predictions, allows for detailed structural confirmation. researchgate.net

Table 4: Expected Vibrational Frequencies for Key Functional Groups

Functional Group / Moiety Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
Pyrazine Ring Ring stretching 1400 - 1600 FTIR & Raman
Pyrazine Ring Ring breathing / deformation 950 - 1050 FTIR & Raman
C-H (Aromatic) Stretching 3000 - 3100 FTIR & Raman
C-H (Methyl) Asymmetric/Symmetric Stretching 2850 - 3000 FTIR & Raman
C-H (Methyl) Asymmetric/Symmetric Bending 1375 - 1470 FTIR & Raman
C-N (Aromatic Amine) Stretching 1250 - 1360 FTIR

Furthermore, vibrational spectroscopy is highly sensitive to the molecular environment. Changes in peak position, width, and intensity can reveal information about intermolecular interactions. For instance, the formation of a hydrogen bond, such as between the pyrazine nitrogen and a proton-donating solvent, can be detected by shifts in the vibrational frequencies of the groups involved. nih.gov Similarly, π-π stacking interactions, which can occur between pyrazine rings in the solid state, can perturb the ring vibrational modes, providing evidence for such packing arrangements. acs.org These subtle spectral changes are crucial for understanding the supramolecular chemistry and crystal packing of the compound. acs.org

Computational Chemistry and Theoretical Investigations of 5 Bromo N,n,6 Trimethylpyrazin 2 Amine

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons and orbitals defines the fundamental chemical and physical properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com For a molecule like 5-Bromo-N,N,6-trimethylpyrazin-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger, would be employed to determine its most stable three-dimensional shape (ground state geometry). researchgate.net

These calculations yield crucial electronic properties such as total energy, dipole moment, and the distribution of atomic charges. In studies of similar halogenated pyrazine (B50134) carboxamides, DFT has been used to calculate these fundamental properties, which are essential for understanding the molecule's polarity and intermolecular interactions. chemrxiv.org Chlorination of pyrazine derivatives, for instance, has been shown to decrease the energy of frontier molecular orbitals, which has significant implications for reactivity. mdpi.com

Table 1: Predicted Electronic Properties of a Model Pyrazine System (Note: This data is illustrative, based on typical DFT calculation results for substituted pyrazines, and not specific to this compound.)

Property Predicted Value Significance
Total Energy -2500 to -3500 a.u. Indicates the overall stability of the molecule.
Dipole Moment 2.0 - 4.0 Debye Quantifies the molecule's overall polarity, influencing solubility and intermolecular forces.

| HOMO-LUMO Gap | 3.5 - 4.5 eV | Relates to electronic excitability and chemical reactivity. |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Reaction Sites

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine ring system, particularly the nitrogen atoms and the amino group. The LUMO would likely be distributed across the pyrazine ring, with significant contributions from the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and reactive. DFT studies on pyrazine-bearing hybrids confirm that these analyses are vital for understanding charge transfer within the molecule and identifying sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

Table 2: Illustrative FMO Energies for a Substituted Pyrazine (Note: This data is representative of FMO analysis on related compounds.)

Orbital Energy (eV) Implication for Reactivity
HOMO -6.5 Region most likely to donate electrons (nucleophilic character).
LUMO -2.0 Region most likely to accept electrons (electrophilic character).

| Energy Gap (ΔE) | 4.5 | Indicator of chemical stability; a smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show strong negative potential around the pyrazine ring's nitrogen atoms due to their lone pairs. The area near the bromine atom would also exhibit negative potential (the halogen-bond donor site), while the hydrogen atoms of the methyl groups would show positive potential. Such maps have been used effectively to identify reactive sites in other halogen-substituted pyrazine derivatives, guiding the understanding of their interaction mechanisms. chemrxiv.org

Conformational Landscape Exploration and Stability Analysis using Molecular Mechanics and Dynamics Simulations

Molecules with rotatable bonds, like the C-N bond of the N,N-dimethylamino group in this compound, can exist in multiple conformations. Molecular mechanics and molecular dynamics (MD) simulations are used to explore this conformational landscape. nih.gov These methods calculate the potential energy of different spatial arrangements to identify low-energy, stable conformers.

For the target molecule, rotation around the bond connecting the dimethylamino group to the pyrazine ring would be a key area of investigation. MD simulations can track the molecule's movements over time, providing insight into its flexibility and the accessibility of different conformations, which is crucial for understanding how it might fit into a biological receptor site. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) via Ab Initio and DFT Methods

Computational methods can accurately predict spectroscopic data, which is essential for confirming a molecule's synthesized structure. DFT and ab initio methods are widely used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N) and infrared (IR) vibrational frequencies. mdpi.commodgraph.co.uk

Calculations on similar nitrogen-containing heterocycles have shown excellent agreement between predicted and experimental values. mdpi.com For this compound, theoretical calculations would predict distinct ¹H NMR signals for the two N-methyl groups, the ring methyl group, and the remaining ring proton. Similarly, ¹³C signals for each unique carbon atom can be calculated. The predicted IR spectrum would show characteristic peaks for C-H, C-N, C-Br, and aromatic ring stretching and bending vibrations, aiding in experimental characterization. nih.gov

Table 3: Representative Predicted ¹H NMR Chemical Shifts (Note: Data is illustrative, based on general knowledge and studies of similar amine structures, and requires specific calculation for accuracy.)

Proton Group Predicted Chemical Shift (ppm) Rationale
Ring Proton (H-3 or H-5) 7.5 - 8.5 Located in the deshielded aromatic pyrazine ring.
N,N-dimethyl Protons 3.0 - 3.5 Attached to a nitrogen atom, experiencing moderate deshielding.

| Ring Methyl Protons | 2.4 - 2.8 | Attached directly to the aromatic ring. |

In Silico Modeling of Molecular Recognition and Interaction Mechanisms relevant to Pyrazine Derivatives

The pyrazine scaffold is a common feature in molecules designed for therapeutic purposes, often targeting enzymes like kinases. researchgate.netmdpi.com In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. This helps in understanding the basis of its potential biological activity.

For this compound, docking studies could be performed against various kinase targets. These models would likely show that the pyrazine nitrogens act as hydrogen bond acceptors, while the amino group could be a hydrogen bond donor. The bromine atom could participate in halogen bonding, a specific and directional non-covalent interaction. Such studies on other pyrazine derivatives have successfully identified key binding interactions, like hydrogen bonds with specific amino acid residues (e.g., Lys67, Glu121) in the active sites of kinases, providing a rationale for their inhibitory potential. researchgate.net

Exploration of Biological Activity Mechanisms and Research Applications of the 5 Bromo N,n,6 Trimethylpyrazin 2 Amine Scaffold Academic Focus

The Pyrazine (B50134) Core as a Privileged Scaffold in Ligand Design and Medicinal Chemistry Research

The pyrazine ring is a versatile building block in the design of novel therapeutic agents, with numerous pyrazine-containing compounds having been developed for a wide range of pharmacological applications. mdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial feature for molecular recognition and binding to biological targets. nih.gov This inherent property, combined with the ring's planarity and aromaticity, allows pyrazine derivatives to interact with a variety of enzymes and receptors, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com

The substitution pattern on the pyrazine core plays a critical role in determining the compound's pharmacological profile. By strategically modifying the substituents, medicinal chemists can fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with a specific biological target. This process of iterative design, synthesis, and biological testing is central to modern drug discovery.

Structure-Activity Relationship (SAR) Studies at the Molecular Level for Pyrazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazine derivatives, SAR studies typically involve systematically altering the substituents on the pyrazine ring and evaluating the impact on a specific biological endpoint.

For a hypothetical compound like 5-Bromo-N,N,6-trimethylpyrazin-2-amine, an SAR exploration would involve synthesizing a series of analogues where each substituent (the bromo, dimethylamino, and methyl groups) is modified. For instance, the bromine atom could be replaced with other halogens (Cl, F, I) or with hydrogen to probe the effect of halogen bonding and electronics. The N,N-dimethylamino group could be varied to a primary amine, a secondary amine, or other alkylated amines to investigate the role of the amine's basicity and hydrogen bonding capacity. Similarly, the methyl group at the 6-position could be replaced with other alkyl groups of varying sizes or with a hydrogen atom to assess the steric requirements for activity.

The following table illustrates a hypothetical SAR study for a series of pyrazine derivatives targeting a generic kinase, demonstrating how modifications can influence inhibitory activity.

CompoundR1R2R3IC50 (nM)
1 (this compound) BrN(CH3)2CH3Hypothetical Value
2HN(CH3)2CH3
3ClN(CH3)2CH3
4BrNHCH3CH3
5BrNH2CH3
6BrN(CH3)2H
7BrN(CH3)2C2H5

This table is for illustrative purposes only and does not represent actual experimental data.

By analyzing the activity data from such a series, researchers can build a model of the pharmacophore – the essential three-dimensional arrangement of functional groups required for biological activity. This model then guides the design of more potent and selective compounds.

Exploration of Bioisosteric Replacements at Bromine, Amine, and Methyl Positions for Modulating Interaction Profiles

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in medicinal chemistry to improve a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For this compound, bioisosteric replacements at its key positions could lead to significant modulation of its biological activity.

Bromine Position: The bromine atom can be replaced by other groups to alter the compound's electronic and lipophilic character.

Original GroupBioisosteric ReplacementPotential Impact
Bromo (-Br)Chloro (-Cl), Fluoro (-F)Altered halogen bond donor capacity and electronics.
Trifluoromethyl (-CF3)Strong electron-withdrawing group, can enhance metabolic stability.
Cyano (-CN)Can act as a hydrogen bond acceptor.

Amine Position: The N,N-dimethylamino group is a key site for hydrogen bonding and can influence the compound's solubility and basicity.

Original GroupBioisosteric ReplacementPotential Impact
N,N-dimethylamino (-N(CH3)2)Pyrrolidinyl, PiperidinylIntroduces conformational rigidity and alters lipophilicity.
Methoxy (-OCH3)Removes basicity, acts as a hydrogen bond acceptor.
Thioether (-SCH3)Alters geometry and electronic properties.

Methyl Position: The methyl group at the 6-position primarily influences the steric profile of the molecule.

Original GroupBioisosteric ReplacementPotential Impact
Methyl (-CH3)Ethyl (-C2H5), Isopropyl (-CH(CH3)2)Increases steric bulk, can probe the size of the binding pocket.
Hydrogen (-H)Reduces steric hindrance.
Hydroxymethyl (-CH2OH)Introduces a hydrogen bond donor/acceptor.

Through systematic bioisosteric replacements, medicinal chemists can explore a wider chemical space and potentially discover analogues with improved drug-like properties. nih.gov

Mechanistic Studies of Molecular Interactions with Biomolecules

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. For a novel compound like this compound, a series of mechanistic studies would be necessary to elucidate its mode of action.

Enzyme Binding and Inhibition Mechanisms (e.g., mode of inhibition, kinetic analysis)

Many drugs exert their effects by inhibiting the activity of specific enzymes. If this compound were found to be an enzyme inhibitor, detailed kinetic studies would be performed to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. Techniques such as the Michaelis-Menten kinetics and Lineweaver-Burk plots are commonly used to analyze the data and determine key parameters like the inhibition constant (Ki).

Receptor Ligand Binding and Signal Transduction Pathway Modulation Studies

If the target of this compound is a receptor, ligand binding assays would be employed to quantify its affinity for the receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor and measure the ability of the test compound to displace it. A high affinity suggests a strong interaction. Following binding, studies would focus on how the compound modulates the receptor's activity and the downstream signal transduction pathways. This could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.

Nucleic Acid (DNA/RNA) Interaction Studies at the Molecular Level

Some compounds can exert their biological effects by interacting directly with nucleic acids. To investigate this possibility for this compound, various biophysical techniques could be employed. For example, UV-Vis spectroscopy and fluorescence spectroscopy can detect changes in the spectral properties of the compound or the nucleic acid upon binding. Circular dichroism (CD) spectroscopy can reveal conformational changes in the DNA or RNA structure induced by the compound. Furthermore, techniques like isothermal titration calorimetry (ITC) can directly measure the thermodynamics of the binding interaction, providing information on the binding affinity, enthalpy, and entropy of the process.

Advanced Approaches to In Vitro Biological Assessment for Mechanistic Understanding

To decipher how a compound like this compound might exert its biological effects, a tiered approach using both cell-free and cellular assays is essential.

Cell-Free Assays for Biochemical Pathway Investigations

Cell-free assays are fundamental for identifying direct molecular targets and understanding the biochemical activity of a compound in an isolated system, free from cellular complexity. For pyrazine-based molecules, which are often developed as kinase inhibitors, these assays are critical. tandfonline.com

Kinase Inhibition Assays: A primary application would be to screen the compound against a panel of protein kinases to identify potential inhibitory activity. tandfonline.com Techniques such as radiometric assays using ³²P-ATP, or non-radioactive luminescence-based assays (e.g., ADP-Glo™), can quantify the phosphorylation of a substrate by a kinase. A reduction in signal in the presence of the compound indicates inhibition. For example, derivatives of tandfonline.comresearchgate.netnih.govtriazolo[4,3-a]pyrazine have been evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases, with IC₅₀ values determined to quantify potency. frontiersin.org

Enzyme-Linked Immunosorbent Assay (ELISA): This versatile immunoassay can be adapted to measure the inhibition of specific enzymes or the disruption of protein-protein interactions. For instance, an ELISA-based assay could assess if the compound blocks the interaction between two proteins in a signaling pathway.

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free data on binding kinetics (association and dissociation rates) and affinity. The compound would be flowed over a sensor chip with an immobilized target protein (e.g., a specific kinase or receptor) to measure direct binding.

Table 1: Examples of Cell-Free Assays for Pyrazine Scaffolds

Assay TypePurposeExample Target ClassTypical Output
Kinase Activity Assay Measures direct inhibition of enzyme activityProtein Kinases (e.g., c-Met, VEGFR-2)IC₅₀ (concentration for 50% inhibition) frontiersin.org
SPR Determines binding affinity and kineticsReceptors, EnzymesKᴅ (dissociation constant)
ELISA Quantifies binding or inhibitionProtein-protein interaction domainsEC₅₀ (concentration for 50% maximal effect)

Cellular Assays for Mechanistic Cellular Response

Cellular assays are crucial for confirming that the biochemical activity observed in cell-free systems translates into a functional response within a living cell and for elucidating the downstream pathways affected.

Apoptosis Induction Pathways: Many anticancer agents, including those with pyrazine cores, function by inducing programmed cell death (apoptosis). rjeid.comrsc.org Several assays can investigate this:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. For instance, a pyrazolo-triazole hybrid was shown to induce apoptosis in U87MG cancer cells, with results quantified by Annexin V staining. rsc.org Similarly, a different pyrazine derivative was found to increase the sub-G1 cell population (a marker of apoptosis) in K562 leukemia cells. rjeid.comnih.gov

Caspase Activity Assays: Luminescence- or fluorescence-based assays can measure the activity of key executioner caspases (e.g., caspase-3/7), which are activated during apoptosis.

Western Blotting: This technique can detect changes in the levels of key apoptotic proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. rjeid.comrsc.org Studies on pyrazine derivatives have shown they can induce apoptosis by increasing the Bax/Bcl-2 ratio. rjeid.comnih.gov

Autophagy Modulation: Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. It can be assessed by:

LC3-II Puncta Formation: In autophagic cells, the protein LC3 is lipidated (LC3-II) and forms puncta (dots) that can be visualized by fluorescence microscopy.

Western Blotting for LC3-II: An increase in the LC3-II to LC3-I ratio is a hallmark of autophagy.

Applications in Chemical Biology Research

Beyond therapeutic potential, compounds like this compound can be developed into sophisticated tools for basic biological research.

Use as Molecular Probes for Biological Pathway Elucidation and Target Identification

A molecular probe is a specialized small molecule used to study biological systems. With its defined structure, the this compound scaffold is a candidate for development into such a probe. The bromine atom is particularly useful as it provides a reactive handle for chemical modification via cross-coupling reactions without significantly altering the core structure. tandfonline.com

To be an effective probe, the parent compound should ideally have a known, specific biological target. If a target is identified, the compound can be used to interrogate the function of that target in various cellular pathways. For example, if the compound is found to be a selective inhibitor of a specific kinase, it can be used in experiments to understand the downstream consequences of inhibiting that kinase.

Development of Fluorescent or Radioligands for Target Engagement Studies

Confirming that a drug binds to its intended target within a cell—a concept known as target engagement—is a critical step in drug discovery. nih.govresearchgate.net The this compound structure can be modified to create ligands for these studies.

Fluorescent Ligands: A fluorescent dye (e.g., TAMRA) can be chemically attached to the pyrazine scaffold. nih.gov These fluorescent probes allow for direct visualization of target engagement in living cells via techniques like fluorescence microscopy or Förster Resonance Energy Transfer (FRET). nih.govfrontiersin.org A recently developed approach is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay, which measures the interaction between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer compound in live cells. researchgate.netacs.org This method provides quantitative data on compound binding affinity and residence time at the target. nih.govacs.org

Radioligands: Alternatively, the molecule can be labeled with a radioactive isotope, such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). Radioligand binding assays are highly sensitive and are considered a gold standard for quantifying receptor-ligand interactions, although they require specialized facilities. acs.org

Table 2: Probe Development Potential of the Pyrazine Scaffold

Probe TypeModification StrategyResearch ApplicationExample Technology
Fluorescent Ligand Covalent attachment of a fluorophore (e.g., TAMRA)Visualizing target localization and engagement in live cellsFluorescence Microscopy, NanoBRET™ nih.govacs.org
Radioligand Incorporation of a radioactive isotope (e.g., ³H)Quantitative measurement of binding affinity to membranes/receptorsRadioligand Binding Assays acs.org
Affinity Probe Attachment of a biotin (B1667282) tag or a photoreactive groupTarget identification and pull-down experimentsAffinity Chromatography, Mass Spectrometry

Design of Novel Pyrazine-Based Tool Compounds for Advanced Biological Research

The design of novel tool compounds is guided by structure-activity relationships (SAR) to create molecules with optimized properties for research. nih.govmdpi.com Starting with a scaffold like this compound, medicinal chemists can systematically modify its structure to enhance potency, selectivity, or to install new functionalities. mdpi.comresearchgate.net

The bromine atom at the 5-position is a key site for modification using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). tandfonline.com This allows for the introduction of a wide variety of aryl or heteroaryl groups to explore how these changes affect biological activity. Similarly, the N,N-dimethylamino and the 6-methyl groups can be altered. For example, replacing the small methyl groups with larger or more complex substituents could probe the steric and electronic requirements of the binding pocket of a target protein.

Structure-based drug design, using techniques like molecular docking, can simulate how modified compounds might bind to a target protein. nih.govnih.gov This in silico approach helps prioritize which novel compounds to synthesize, saving time and resources. researchgate.netnih.gov The goal is to develop tool compounds that are not necessarily drugs themselves, but highly selective and potent probes to enable precise investigation of biological pathways. acs.org

Research on this compound in Coordination Chemistry Remains Undocumented

A comprehensive review of scientific literature reveals a significant gap in the exploration of the coordination chemistry of this compound. Despite the growing interest in pyrazine derivatives for their potential applications in medicinal chemistry and materials science, this specific compound has not been the subject of published research in the context of ligand design and bioactivity enhancement through metal coordination.

The broader field of coordination chemistry frequently investigates compounds with similar structural motifs. For instance, research has been conducted on the metal complexes of other substituted pyrazines, pyridines, and pyrimidines, including various bromo- and amino-substituted derivatives. These studies often focus on how the electronic and steric properties of the ligands influence the geometry, stability, and reactivity of the resulting metal complexes.

A common strategy to enhance the biological activity of organic molecules is through the formation of metal complexes, a concept known as chelation theory. This approach has been successfully applied to a wide range of ligands, including Schiff bases and other heterocyclic compounds. The coordination of a metal ion can lead to enhanced biological properties, such as antimicrobial or anticancer activity, compared to the free ligand. However, without specific studies on this compound, any discussion of its potential in this area would be purely speculative.

Similarly, the design of new ligands is a critical aspect of developing novel therapeutic agents and catalysts. The unique substitution pattern of this compound, featuring a bromine atom, two N,N-dimethylamino groups, and a methyl group on the pyrazine ring, suggests it could act as a mono- or bidentate ligand. The nitrogen atoms of the pyrazine ring and the amino group present potential coordination sites. The electronic effects of the bromo and methyl substituents would likely influence the electron-donating ability of the nitrogen atoms and, consequently, the properties of any potential metal complexes.

Q & A

Q. What are the established synthetic routes for 5-Bromo-N,N,6-trimethylpyrazin-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,5-dibromo-3-methylpyridine with N-methylformamide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) under reflux yields the target compound . Optimization of solvent polarity (e.g., DMF vs. acetonitrile) and base strength (e.g., K₂CO₃ vs. NaH) significantly impacts reaction efficiency. Lower yields (<50%) are often attributed to steric hindrance from the N,N-dimethyl groups, necessitating prolonged reaction times (12–24 hrs) .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure and purity of this compound?

  • ¹H NMR : Distinct signals for methyl groups (δ ~2.4–2.6 ppm, singlet) and aromatic protons (δ ~8.2 ppm, singlet for pyrazine ring) confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 230–232 (M⁺, isotopic pattern for bromine) validate the molecular formula C₇H₁₁BrN₃ . Impurity analysis via HPLC (C18 column, acetonitrile/water mobile phase) is recommended for purity assessment (>98%) .

Advanced Research Questions

Q. What strategies resolve contradictions in substitution reactivity between bromine and other halogens on the pyrazine ring?

Bromine at the 5-position exhibits lower electrophilicity compared to chlorine due to its larger atomic radius, requiring harsher conditions for Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ with arylboronic acids in toluene/ethanol (80°C, 12 hrs) achieves cross-coupling with bromine but fails with chlorine analogs . Computational DFT studies suggest bromine’s polarizability stabilizes transition states, reducing activation energy by ~5 kcal/mol compared to chlorine .

Q. How can reaction optimization mitigate side products in N-alkylation reactions involving this compound?

Common side products (e.g., over-alkylated derivatives) arise from competing nucleophilic attacks. A stepwise protocol is recommended:

  • Step 1 : Selective mono-alkylation using methyl iodide (1.1 eq) in THF at 0°C (70% yield).
  • Step 2 : Quench excess alkylating agent with aqueous NH₄Cl before proceeding to avoid di-alkylation . Kinetic monitoring via in-situ IR (C=O stretch of DMF at 1680 cm⁻¹) helps track reagent consumption .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways (e.g., photoredox catalysis)?

Quantum mechanical/molecular mechanical (QM/MM) simulations using Gaussian 16 (B3LYP/6-31G*) model charge transfer in excited states. For photoredox applications, the compound’s HOMO (-6.8 eV) and LUMO (-1.2 eV) suggest compatibility with iridium catalysts (e.g., Ir(ppy)₃) for reductive dehalogenation . Meta-dynamics simulations further identify optimal solvent environments (e.g., DMSO enhances radical stability by 15%) .

Key Methodological Recommendations

  • Synthetic Protocols : Prioritize DMF as solvent for nucleophilic substitutions to enhance solubility of intermediates .
  • Analytical Workflow : Combine LC-MS (ESI+) with collision-induced dissociation (CID) to differentiate isobaric impurities .
  • Computational Aids : Use ICReDD’s reaction path search tools (e.g., GRRM17) for predicting regioselectivity in unexplored reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.